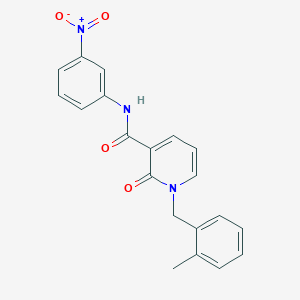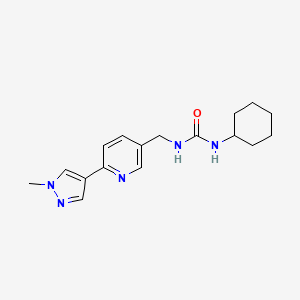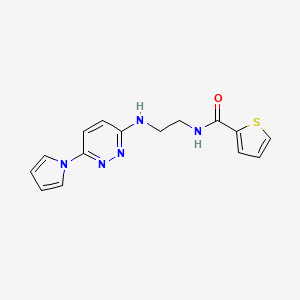
1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are various functional groups, including a carboxamide group, a nitrophenyl group, and a methylbenzyl group.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
- The chemical synthesis involving compounds related to 1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored. For instance, reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides yield products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. These reactions have been studied for their molecular structures, confirmed by X-ray diffraction (O'callaghan, Mcmurry, Draper, & Champeil, 1999).
Biological Activity Evaluation
- Research into the biological activity of compounds structurally similar to this compound has been conducted. For example, a study involving the synthesis of novel Rho kinase inhibitors based on similar molecular structures revealed promising activities against ROCK I, indicating potential therapeutic applications (Yao et al., 2018).
Synthesis of Structurally Related Compounds
- The synthesis of structurally related compounds, like those containing the dihydropyridine moiety, has been investigated. These syntheses often involve complex reactions and aim to produce molecules with potential therapeutic applications, such as antihypertensive agents (Abernathy, 1978).
Pharmacokinetics and Metabolism Studies
- The pharmacokinetics and metabolism of related dihydropyridine derivatives have been studied, providing insights into how these compounds are processed in biological systems. Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds (Higuchi & Shiobara, 1980).
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-6-2-3-7-15(14)13-22-11-5-10-18(20(22)25)19(24)21-16-8-4-9-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDYFKDRZMGXCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)
![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol](/img/structure/B2414440.png)
![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
![Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate](/img/structure/B2414446.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)
![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)



![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)